

# Spectroscopic Profile of Methylenedihydrotanshinquinone: A Technical Guide

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## Compound of Interest

Compound Name: *Methylenedihydrotanshinquinone*

Cat. No.: *B1631873*

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## Introduction

**Methylenedihydrotanshinquinone**, a derivative of tanshinone, is a bioactive compound isolated from the roots of *Salvia miltiorrhiza* Bunge (Danshen). This plant has a long history of use in traditional Chinese medicine for the treatment of cardiovascular and cerebrovascular diseases. The unique chemical structure of **Methylenedihydrotanshinquinone** has garnered interest within the scientific community for its potential therapeutic applications, including anti-inflammatory effects. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, quality control, and further investigation in drug discovery and development.

This technical guide provides a comprehensive overview of the spectroscopic analysis of **Methylenedihydrotanshinquinone**, presenting available data from mass spectrometry. While exhaustive data for all spectroscopic techniques are not readily available in publicly accessible domains, this guide compiles the confirmed mass spectrometric data and outlines the standard experimental protocols for a complete spectroscopic characterization.

## Molecular Structure

Chemical Formula:  $C_{18}H_{16}O_3$  Molecular Weight: 280.32 g/mol CAS Number: 126979-81-5

Synonyms: (1R)-1,2,6,7,8,9-Hexahydro-1-methyl-6-methylene-phenanthro[1,2-b]furan-10,11-dione

## Spectroscopic Data

A complete spectroscopic dataset is crucial for the unambiguous identification and characterization of **Methylenedihydrotanshinquinone**. The following table summarizes the available mass spectrometry data.

Spectroscopic Technique	Key Data Points
Mass Spectrometry (MS)	Molecular Ion $[M]^+$ : Data not explicitly found, but expected at $m/z$ 280.32 Key Fragments: Specific fragmentation pattern not detailed in currently available public data.
$^1H$ Nuclear Magnetic Resonance (NMR)	Specific chemical shift data (ppm), coupling constants (Hz), and multiplicity for all protons are not currently available in public databases and literature.
$^{13}C$ Nuclear Magnetic Resonance (NMR)	Specific chemical shift data (ppm) for all carbon atoms are not currently available in public databases and literature.
Infrared (IR) Spectroscopy	Characteristic absorption bands ( $\text{cm}^{-1}$ ) for functional groups such as $\text{C}=\text{O}$ (quinone), $\text{C}-\text{O}-\text{C}$ (furan ether), $\text{C}=\text{C}$ (alkene and aromatic), and $\text{C}-\text{H}$ bonds are not currently available in public databases and literature.
Ultraviolet-Visible (UV-Vis) Spectroscopy	Wavelengths of maximum absorption ( $\lambda_{\text{max}}$ ) in various solvents are not currently available in public databases and literature.

## Experimental Protocols

Detailed experimental methodologies are critical for the replication of results and for the further spectroscopic investigation of **Methylenedihydrotanshinquinone**.

## Sample Preparation

For all spectroscopic analyses, a pure sample of **Methylenedihydrotanshinquinone** is required. Isolation from *Salvia miltiorrhiza* roots typically involves extraction with an organic solvent (e.g., ethanol, methanol, or acetone) followed by chromatographic purification techniques such as column chromatography over silica gel and high-performance liquid chromatography (HPLC). The purity of the isolated compound should be confirmed by HPLC or other suitable analytical methods prior to spectroscopic analysis.

## Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Methodology:

- Dissolve a small amount of purified **Methylenedihydrotanshinquinone** in a suitable solvent (e.g., methanol, acetonitrile).
- Infuse the sample solution directly into the mass spectrometer or inject it through an HPLC system for LC-MS analysis.
- For ESI, operate in positive ion mode to observe the protonated molecule  $[M+H]^+$  or the molecular ion  $[M]^+$ .
- Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-500).
- To obtain fragmentation data, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion (e.g., m/z 280) and subjecting it to collision-induced dissociation (CID).

## Nuclear Magnetic Resonance (NMR) Spectroscopy

**Objective:** To elucidate the detailed molecular structure, including the connectivity of atoms and stereochemistry.

**Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped for  $^1\text{H}$  and  $^{13}\text{C}$  nuclei detection.

**Methodology:**

- Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ , or acetone- $\text{d}_6$ ).
- Transfer the solution to a 5 mm NMR tube.
- Acquire the  $^1\text{H}$  NMR spectrum to determine chemical shifts, signal integrations, and coupling patterns.
- Acquire the  $^{13}\text{C}$  NMR spectrum to identify the chemical shifts of all carbon atoms.
- To aid in structural assignment, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish  $^1\text{H}$ - $^1\text{H}$  correlations, HSQC (Heteronuclear Single Quantum Coherence) to identify  $^1\text{H}$ - $^{13}\text{C}$  one-bond correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to determine long-range  $^1\text{H}$ - $^{13}\text{C}$  correlations.

## Infrared (IR) Spectroscopy

**Objective:** To identify the functional groups present in the molecule.

**Instrumentation:** A Fourier-transform infrared (FTIR) spectrometer.

**Methodology:**

- For a solid sample, prepare a KBr (potassium bromide) pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin, transparent disk.
- Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform) and cast a thin film on a salt plate (e.g., NaCl or KBr).
- Acquire the IR spectrum over the standard mid-IR range (e.g., 4000-400  $\text{cm}^{-1}$ ).

- Identify the characteristic absorption bands corresponding to the functional groups of **Methylenedihydrotanshinquinone**.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the conjugated system.

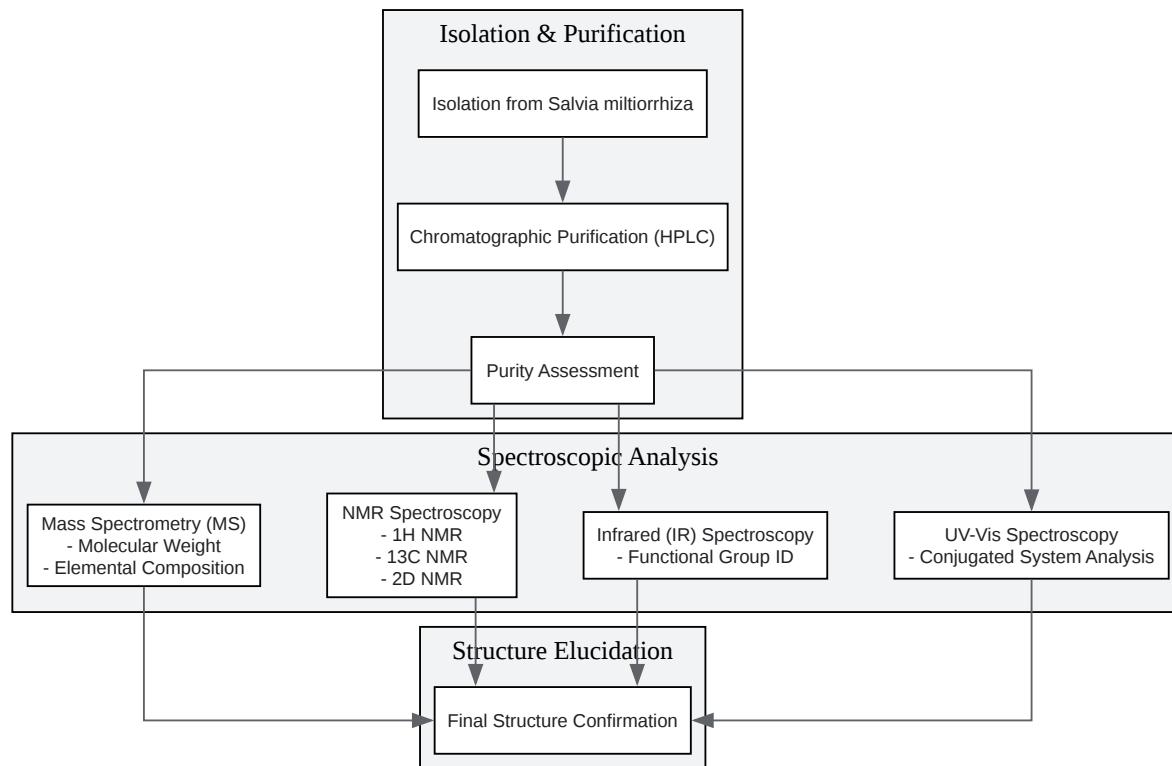
Instrumentation: A UV-Vis spectrophotometer.

Methodology:

- Prepare a dilute solution of the purified compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
- Record the UV-Vis spectrum over a wavelength range of approximately 200-800 nm.
- Identify the wavelengths of maximum absorbance ( $\lambda_{\text{max}}$ ) and calculate the molar absorptivity ( $\epsilon$ ) if the concentration is known.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of **Methylenedihydrotanshinquinone**.

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Caption: Workflow for the isolation and spectroscopic characterization of **Methylenedihydrotanshinquinone**.

## Conclusion

The comprehensive spectroscopic analysis of **Methylenedihydrotanshinquinone** is a critical step in its journey from a traditional medicinal component to a potential modern therapeutic agent. While mass spectrometry data provides foundational information regarding its molecular weight, a complete characterization necessitates detailed data from NMR, IR, and UV-Vis spectroscopy. The experimental protocols outlined in this guide provide a robust framework for

researchers to obtain this vital information, thereby facilitating further research into the pharmacological properties and potential applications of this promising natural product. The availability of a complete and verified spectroscopic dataset in public domains will be invaluable to the scientific community.

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